molecular formula C65H93N16O13S2Tc B1260281 Technetium Tc 99m depreotide

Technetium Tc 99m depreotide

Cat. No. B1260281
M. Wt: 1469.6 g/mol
InChI Key: TXCSGZPBPBSAAG-FCHARDOESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Technetium Tc 99m depreotide is a useful research compound. Its molecular formula is C65H93N16O13S2Tc and its molecular weight is 1469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Technetium Tc 99m depreotide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Technetium Tc 99m depreotide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Technetium Tc 99m depreotide

Molecular Formula

C65H93N16O13S2Tc

Molecular Weight

1469.6 g/mol

IUPAC Name

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C65H96N16O12S2.O.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);;/q;;+3/p-3/i;;1+1

InChI Key

TXCSGZPBPBSAAG-FCHARDOESA-K

Isomeric SMILES

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[99Tc+3]

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[Tc+3]

Origin of Product

United States

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